molecular formula C13H17N5O2S2 B2498551 N-cyclohexyl-2-((3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)acetamide CAS No. 898630-69-8

N-cyclohexyl-2-((3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)acetamide

Cat. No.: B2498551
CAS No.: 898630-69-8
M. Wt: 339.43
InChI Key: OGOUMYKBGZEHAJ-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-((3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)acetamide is a potent and selective inhibitor of Janus Kinase 3 (JAK3), a tyrosine kinase critically involved in the cytokine signaling of immune cells via the common gamma chain (γc) cytokine receptors. Its primary research value lies in the investigation of JAK3-dependent pathways in immunological disorders and hematological cancers . The compound exerts its effect by competitively binding to the ATP-binding site of the JAK3 kinase domain, thereby suppressing the phosphorylation and subsequent activation of downstream signal transducers and activators of transcription (STAT) proteins. This specific mechanism makes it a valuable pharmacological tool for studying the role of JAK-STAT signaling in conditions such as autoimmune diseases, organ transplant rejection, and leukemias where JAK3 mutations are implicated. Research utilizing this inhibitor can elucidate disease mechanisms, validate JAK3 as a therapeutic target, and provide a basis for developing novel treatment strategies.

Properties

IUPAC Name

N-cyclohexyl-2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O2S2/c1-8-11(20)18-12(16-15-8)22-13(17-18)21-7-10(19)14-9-5-3-2-4-6-9/h9H,2-7H2,1H3,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGOUMYKBGZEHAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N(C1=O)N=C(S2)SCC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 4-Amino-3-Mercapto-1,2,4-Triazole with α-Bromopropenone

A widely adopted method for constructing fused thiadiazolo-triazinones involves cyclocondensation reactions. As reported by Shah et al., 4-amino-3-mercapto-1,2,4-triazole (1 ) reacts with α-bromopropenone (2 ) under acidic conditions to form the thiadiazolo-triazinone scaffold (3 ). The reaction proceeds via nucleophilic attack of the thiol group on the α-carbon of the bromopropenone, followed by intramolecular cyclization (Scheme 1).

Scheme 1 :
$$
\text{4-Amino-3-mercapto-1,2,4-triazole} + \alpha\text{-Bromopropenone} \xrightarrow{\text{HCl, EtOH}} \text{3-Methyl-4-oxo-4H-thiadiazolo[2,3-c]triazin-7-thiol}
$$

Key conditions:

  • Solvent : Ethanol
  • Catalyst : Hydrochloric acid
  • Temperature : Reflux (78°C)
  • Yield : 85–92%

The product is characterized by IR absorption at 1702 cm⁻¹ (C=O) and 2260 cm⁻¹ (C≡N), with mass spectrometry confirming the molecular ion peak at m/z 254.

Multicomponent Reaction with Thiadiazole and Benzaldehyde Derivatives

An alternative route employs a multicomponent reaction (MCR) involving 2-amino-1,3,4-thiadiazole (4 ), methyl glyoxal (5 ), and ammonium acetate (6 ) in the presence of benzene sulfonamide dibromide catalyst. This one-pot method generates the thiadiazolo-triazinone core (7 ) via sequential condensation and cyclization (Scheme 2).

Scheme 2 :
$$
\text{2-Amino-1,3,4-thiadiazole} + \text{Methyl glyoxal} + \text{NH}_4\text{OAc} \xrightarrow{\text{Catalyst}} \text{3-Methyl-4-oxo-4H-thiadiazolo[2,3-c]triazin-7-thiol}
$$

Optimized conditions:

  • Catalyst : 4 mol% benzene sulfonamide dibromide
  • Solvent : Toluene
  • Temperature : 110°C
  • Yield : 89–94%

Synthesis of N-Cyclohexyl-2-Bromoacetamide

Acetylation of Cyclohexylamine

Cyclohexylamine (8 ) is acetylated using acetyl chloride (9 ) in dry benzene with pyridine as a base. The reaction produces N-cyclohexylacetamide (10 ) (Scheme 3).

Scheme 3 :
$$
\text{Cyclohexylamine} + \text{Acetyl chloride} \xrightarrow{\text{Pyridine, benzene}} \text{N-Cyclohexylacetamide}
$$

Key data:

  • Reaction time : 3 hours
  • Yield : 90%
  • IR (KBr) : 3449 cm⁻¹ (NH), 1702 cm⁻¹ (C=O)

Bromination at the α-Position

N-Cyclohexylacetamide (10 ) undergoes bromination using phosphorus tribromide (PBr₃) in dichloromethane to yield N-cyclohexyl-2-bromoacetamide (11 ) (Scheme 4).

Scheme 4 :
$$
\text{N-Cyclohexylacetamide} + \text{PBr}3 \xrightarrow{\text{CH}2\text{Cl}_2} \text{N-Cyclohexyl-2-bromoacetamide}
$$

Reaction conditions:

  • Molar ratio : 1:1.2 (acetamide:PBr₃)
  • Temperature : 0–5°C (to minimize side reactions)
  • Yield : 78%

Coupling of Thiadiazolo-Triazinone with Bromoacetamide

Nucleophilic Substitution Reaction

The thiol group of the thiadiazolo-triazinone core (3 ) reacts with N-cyclohexyl-2-bromoacetamide (11 ) in the presence of a base (e.g., K₂CO₃) to form the thioether linkage (Scheme 5).

Scheme 5 :
$$
\text{3-Methyl-4-oxo-4H-thiadiazolo[2,3-c]triazin-7-thiol} + \text{N-Cyclohexyl-2-bromoacetamide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target Compound}
$$

Optimized parameters:

  • Base : Potassium carbonate (2 eq)
  • Solvent : DMF
  • Temperature : 60°C
  • Reaction time : 6 hours
  • Yield : 82%

Spectroscopic Characterization

The final product is confirmed via:

  • ¹H NMR (CDCl₃) : δ 1.29 (t, 3H, CH₃), 3.75 (s, 3H, OCH₃), 4.02 (s, 2H, SCH₂), 7.38–7.52 (m, aromatic protons).
  • IR (KBr) : 1747 cm⁻¹ (C=O), 2260 cm⁻¹ (C≡N).
  • MS (ESI) : m/z 421 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Advantages Limitations
Cyclocondensation Acid-catalyzed cyclization 85–92 High regioselectivity Requires harsh acidic conditions
Multicomponent One-pot synthesis with catalyst 89–94 Shorter reaction time Catalyst cost and availability
Thioether coupling Nucleophilic substitution 78–82 Modular side-chain introduction Sensitivity to moisture

Chemical Reactions Analysis

Types of Reactions: N-cyclohexyl-2-((3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-cyclohexyl-2-((3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)acetamide may be studied for its potential biological activity. It could be used as a probe to investigate cellular processes or as a lead compound for drug development.

Medicine: In the medical field, this compound could be explored for its therapeutic potential. It may be tested for its efficacy in treating various diseases or conditions, such as infections or inflammation.

Industry: In industry, this compound could be used in the development of new materials or chemicals. Its unique properties may make it suitable for applications in coatings, adhesives, or other industrial products.

Mechanism of Action

The mechanism by which N-cyclohexyl-2-((3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • N-cyclohexyl-2-((3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)acetamide

  • This compound derivatives

  • Other thiadiazole derivatives

Uniqueness: this compound stands out due to its specific structural features, which may confer unique chemical and biological properties compared to other similar compounds

Biological Activity

N-cyclohexyl-2-((3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)acetamide is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula and molecular weight:

PropertyValue
Chemical Formula C13H17N5O2S
Molecular Weight 293.37 g/mol
CAS Number 898630-69-8

The structure features a cyclohexyl group linked to a thioacetamide moiety and a thiadiazole ring, which are critical for its biological activity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance:

  • In vitro studies have shown that derivatives of thiadiazole possess significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is thought to involve inhibition of bacterial cell wall synthesis and disruption of protein synthesis pathways.

Anticancer Activity

The compound has been evaluated for its anticancer properties:

  • A study demonstrated that similar thiadiazole derivatives induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism includes the activation of caspase pathways leading to programmed cell death.

Enzyme Inhibition

This compound has been reported to inhibit specific enzymes:

  • Aldose reductase : This enzyme is implicated in diabetic complications. Inhibitors like this compound can help manage glucose levels by preventing the conversion of glucose to sorbitol.

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against a panel of pathogens. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating promising antimicrobial activity.

Study 2: Anticancer Activity

A recent study published in the Journal of Medicinal Chemistry explored the anticancer effects of related compounds. The results indicated that treatment with N-cyclohexyl derivatives resulted in a 50% reduction in cell viability in MCF-7 cells at concentrations as low as 10 µM.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of DNA Synthesis : The thiadiazole ring may interfere with nucleic acid synthesis pathways.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to cellular damage.
  • Enzyme Modulation : Direct inhibition of enzymes involved in critical metabolic pathways.

Q & A

Q. Core techniques :

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR identify thiadiazole protons (δ 7.8–8.2 ppm) and acetamide carbonyls (δ 168–170 ppm). 1H^1H-1H^1H COSY confirms connectivity between thioether and cyclohexyl groups .
  • Mass spectrometry : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]+^+ at m/z 423.08) and fragments (e.g., loss of cyclohexyl group at m/z 297.05) .
  • X-ray crystallography : Resolves bond angles (e.g., S–C–N ≈ 120°) and confirms planarity of the thiadiazole-triazine fused system .

Basic: What biological targets are associated with this compound?

Q. Primary targets :

  • Enzyme inhibition : Potent activity against COX-2 (IC50_{50} = 0.8 µM) and EGFR kinase (IC50_{50} = 1.2 µM) due to thiadiazole-triazine interactions with catalytic residues .
  • Antimicrobial effects : MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli via disruption of membrane integrity .
    Mechanistic assays : Fluorescence polarization for binding affinity and time-kill curves for bactericidal kinetics .

Advanced: How can reaction conditions be optimized to resolve low yields in thioether formation?

Q. Key variables :

  • Solvent effects : Switching from THF to DMF increases polarity, improving nucleophilic attack by thiols (yield +20%) .
  • Catalyst screening : Adding 5 mol% DMAP accelerates acylation (reaction time reduced from 24h to 8h) .
  • Temperature gradients : Stepwise heating (0°C → 25°C) minimizes thioester hydrolysis .
    Validation : Design of Experiments (DoE) with ANOVA analysis identifies solvent choice as the most significant factor (p < 0.01) .

Advanced: What mechanistic insights explain its COX-2 selectivity over COX-1?

Q. Structural basis :

  • Molecular docking (PDB: 5KIR) shows the 3-methyl-4-oxo group forms hydrogen bonds with COX-2 Arg120 and Tyr355, absent in COX-1 due to steric hindrance from Val523 .
  • Mutagenesis studies : Substituting Arg120 with alanine reduces binding affinity by 90% .
    Kinetic analysis : Non-competitive inhibition (Ki_i = 0.5 µM) confirmed via Lineweaver-Burk plots .

Advanced: How to address contradictions in reported antimicrobial potency across studies?

Q. Factors causing variability :

  • Strain specificity : S. aureus (ATCC 25923 vs. clinical isolates) may differ in efflux pump expression .
  • Assay conditions : Broth microdilution (CLSI) vs. agar diffusion yields ±25% MIC differences .
    Resolution :
  • Normalize data using internal controls (e.g., ciprofloxacin) and standardize inoculum size (1–5 × 105^5 CFU/mL) .
  • Perform time-lapsed SEM to visualize membrane damage consistency .

Advanced: What strategies improve metabolic stability in preclinical models?

Q. Modifications :

  • Deuterated analogs : Replacing labile hydrogens on the acetamide group extends half-life (t1/2_{1/2} from 2h to 6h in rat plasma) .
  • Prodrug design : Phosphonate ester derivatives enhance solubility (LogP reduced from 3.1 to 1.8) and reduce hepatic clearance .
    Validation : LC-MS/MS quantifies parent compound and metabolites in hepatocyte incubations .

Advanced: How do structural analogs compare in targeting kinase pathways?

Q. SAR findings :

Modification Activity (EGFR IC50_{50}) Selectivity (vs. HER2)
Parent compound1.2 µM5-fold
3-Cyclopropyl substitution0.7 µM12-fold
4-Oxo → 4-Thioxo3.5 µM2-fold
Conclusion : Electron-withdrawing groups at position 3 enhance potency, while thioxo reduces planarity and binding .

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